molecular formula C17H21N5O6 B2730826 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide CAS No. 337920-02-2

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide

Cat. No.: B2730826
CAS No.: 337920-02-2
M. Wt: 391.384
InChI Key: FCBDESYNIKADEI-UHFFFAOYSA-N
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Description

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both isoxazole and piperidone moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide has several scientific research applications:

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. The use of cyanoacetohydrazides in heterocyclic synthesis suggests potential avenues for exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide typically involves multiple steps. The initial step often includes the formation of the isoxazole ring, followed by the introduction of hydroxymethyl groups. The piperidone moiety is then incorporated through a series of reactions, including hydrazide formation and acetalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods may include purification steps like crystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group in the piperidone moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl and nitrophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce amines.

Mechanism of Action

The mechanism of action of 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide: Lacks the piperidone moiety, making it less versatile in certain applications.

    1-(4-nitrophenyl)piperid-4-one:

Uniqueness

The combination of isoxazole and piperidone moieties in 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide provides a unique set of chemical properties, making it more versatile and useful in various scientific fields compared to its similar compounds .

Properties

IUPAC Name

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6/c18-19-16(23)15-13-9-26-17(27-10-14(13)28-20-15)5-7-21(8-6-17)11-1-3-12(4-2-11)22(24)25/h1-4,13-14H,5-10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBDESYNIKADEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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